3-Amino-6-phenylpiperidin-2-one
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Overview
Description
3-Amino-6-phenylpiperidin-2-one is a compound belonging to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound has the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-phenylpiperidin-2-one can be achieved through various methods. One common approach involves the reaction of (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid with common reagents to yield the desired product . Another method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation and other efficient synthetic routes to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other piperidine derivatives.
Substitution: The amino and phenyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium for hydrogenation, as well as other catalysts and solvents depending on the specific reaction . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant pharmaceutical applications .
Scientific Research Applications
3-Amino-6-phenylpiperidin-2-one has numerous scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-6-phenylpiperidin-2-one include other piperidine derivatives such as:
- 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxamides
- 5-Amino-1-benzyl-6-phenylpiperidin-2-one
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in pharmaceutical research and development .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-amino-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14) |
InChI Key |
YMCIWBQWDBAHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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